![molecular formula C10H13F2N2O6P B233100 fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid CAS No. 152829-59-9](/img/structure/B233100.png)
fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid, commonly known as Foscarnet, is an antiviral medication used to treat viral infections caused by herpes viruses, cytomegalovirus (CMV), and human immunodeficiency virus (HIV). Foscarnet works by inhibiting the viral DNA polymerase enzyme, which is essential for the replication of the virus.
Mecanismo De Acción
Foscarnet works by inhibiting the viral DNA polymerase enzyme, which is essential for the replication of the virus. It does this by binding to the active site of the enzyme and blocking the incorporation of nucleotides into the growing DNA chain, thereby preventing the virus from replicating.
Biochemical and Physiological Effects:
Foscarnet can have several biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypocalcemia, hypomagnesemia, and hypokalemia. It can also cause renal toxicity, which can manifest as acute renal failure or chronic kidney disease. Foscarnet can also cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Foscarnet has several advantages for lab experiments. It is a potent inhibitor of viral DNA polymerase, making it a useful tool for studying the replication of viruses. It is also effective against acyclovir-resistant strains of HSV, making it a valuable alternative treatment option. However, Foscarnet can be toxic to cells and can interfere with other cellular processes, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Foscarnet. One area of interest is the development of new antiviral therapies that are based on the mechanism of action of Foscarnet. Another area of research is the investigation of the potential use of Foscarnet in the treatment of other viral infections, such as hepatitis B and C. Additionally, there is ongoing research on the development of new formulations of Foscarnet that are less toxic and more effective.
Métodos De Síntesis
Foscarnet is a synthetic compound that is prepared by the reaction of phosphorous acid with formaldehyde and 2,4-dioxo-5-fluoropyrimidine. The resulting product is then treated with trimethylsilyl chloride to obtain Foscarnet.
Aplicaciones Científicas De Investigación
Foscarnet has been extensively studied for its antiviral activity against herpes viruses, fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid, and HIV. It has been shown to be effective in the treatment of acyclovir-resistant herpes simplex virus (HSV) infections, fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid retinitis in patients with AIDS, and HIV-associated Kaposi's sarcoma. Foscarnet is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propiedades
Número CAS |
152829-59-9 |
|---|---|
Nombre del producto |
fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
Fórmula molecular |
C10H13F2N2O6P |
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
InChI |
InChI=1S/C10H13F2N2O6P/c1-5-3-14(10(16)13-9(5)15)8-2-6(11)7(20-8)4-19-21(12,17)18/h3,6-8H,2,4H2,1H3,(H,17,18)(H,13,15,16)/t6-,7-,8-/m1/s1 |
Clave InChI |
GRVFNODAPVLGHG-BWZBUEFSSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)F)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)F)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)F)F |
Sinónimos |
3'-F-dTFP 3'-fluoro-3'-deoxythymidine-5'-fluorophosphate 3'-fluoro-3'-deoxythymidine-5'-phosphorofluoridate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




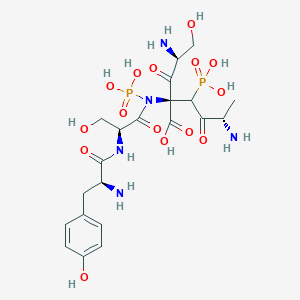
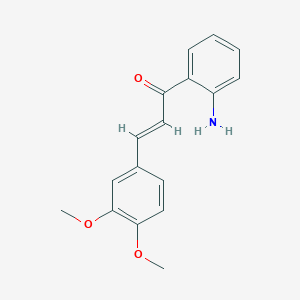
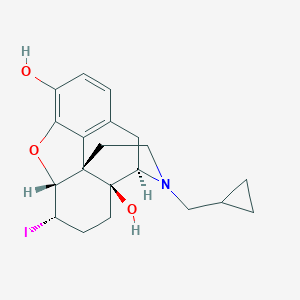
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
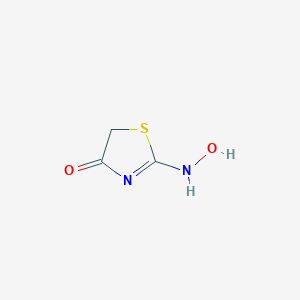
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
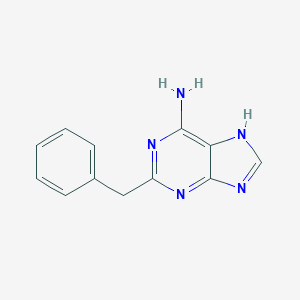
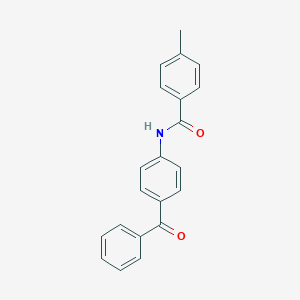

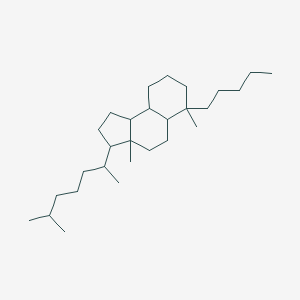
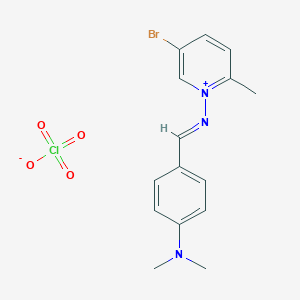
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)